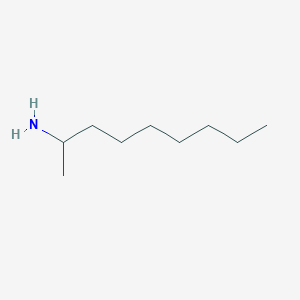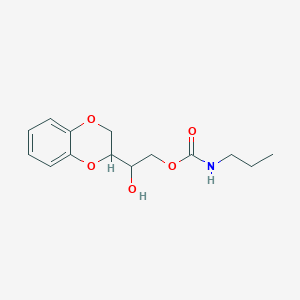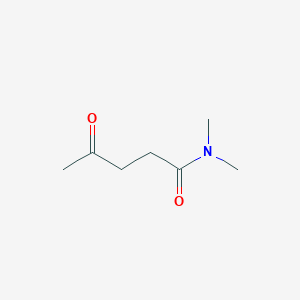
Nonan-2-amine
Descripción general
Descripción
Nonan-2-amine is a useful research compound. Its molecular formula is C9H21N and its molecular weight is 143.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Development and Biomedical Research : Nonan-2-amine derivatives, such as diazeniumdiolates, are explored for their biological effects, particularly in cardiovascular treatments (Miranda et al., 2005). This research includes investigating their potential in treating heart failure due to their unique cardiovascular features like positive inotropy and lusitropy.
Material Chemistry and Polymer Science : this compound-based compounds are significant in material chemistry, particularly in synthesizing biobased polymers such as polyamides, polyureas, and polyepoxides. These polymers have applications in various industries, including automotive, aerospace, and health (Froidevaux et al., 2016).
Chemical Synthesis and Catalysis : Various derivatives of this compound are synthesized for use in catalysis and chemical synthesis. For example, 1,3-diaza-bicyclo[3.2.2]nonane, a small heterocyclic amine, is a key component in biologically active molecules (Curtis et al., 2006). Similarly, this compound compounds are used in palladium-catalyzed amination processes for synthesizing anilines and other amine derivatives (Anderson et al., 2003).
Sensory and Detection Applications : In the field of sensory technology, this compound related compounds are used in developing selective sensors, such as those for detecting medium-chain aldehydes like nonanal (Daneshkhah et al., 2020).
Environmental Applications : Compounds derived from this compound are used in environmental applications like carbon capture. For instance, 2-amino-2-methyl-1-propanol, a related compound, is used in non-aqueous amine systems for carbon dioxide absorption, highlighting its potential in post-combustion carbon capture technologies (Karlsson et al., 2021).
Mecanismo De Acción
Target of Action
2-Nonanamine, also known as nonan-2-amine or this compound, is a type of amine . Amines are organic compounds that can be considered derivatives of ammonia, in which one or more hydrogen atoms have been replaced by alkyl or aryl groups In biological systems, amines often interact with proteins, enzymes, and other cellular components, influencing various biochemical processes .
Mode of Action
Amines in general can act as bases, accepting protons from other molecules during chemical reactions . This can lead to changes in the chemical environment, influencing the behavior of other molecules and biochemical pathways .
Biochemical Pathways
For instance, they can participate in the formation of amino acids, which are the building blocks of proteins . They can also be involved in the synthesis of neurotransmitters, which are crucial for the transmission of signals in the nervous system .
Pharmacokinetics
The properties of 2-nonanamine provided by chemspider suggest that it has a relatively high logp value of 340, indicating that it is likely to be lipophilic This could influence its absorption and distribution within the body
Result of Action
As an amine, it could potentially influence a variety of biochemical processes, depending on its specific interactions with other molecules in the system .
Action Environment
The action, efficacy, and stability of 2-Nonanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules can also influence its behavior .
Análisis Bioquímico
Cellular Effects
Amines can influence cell function in various ways, such as by participating in biochemical reactions, influencing cell signaling pathways, and affecting gene expression .
Molecular Mechanism
The molecular mechanism of 2-Nonanamine is not well-studied. As an amine, it can participate in a variety of biochemical reactions. For instance, amines can act as nucleophiles in reactions with electrophiles, or as bases in reactions with acids .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-Nonanamine in laboratory settings. The stability and degradation of amines can be influenced by factors such as pH, temperature, and the presence of other reactive substances .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 2-Nonanamine in animal models. The effects of amines can vary with dosage, and high doses can potentially have toxic or adverse effects .
Metabolic Pathways
The specific metabolic pathways involving 2-Nonanamine are not well-known. Amines can be involved in a variety of metabolic processes. For instance, they can be metabolized by enzymes such as amine oxidases, and can participate in reactions involving transamination or decarboxylation .
Transport and Distribution
Amines can be transported across cell membranes through various mechanisms, including passive diffusion and active transport .
Subcellular Localization
Amines can be found in various subcellular compartments, depending on their specific properties and functions .
Propiedades
IUPAC Name |
nonan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIFCUEJWCQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512165 | |
| Record name | Nonan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-58-8 | |
| Record name | 2-Nonanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)











